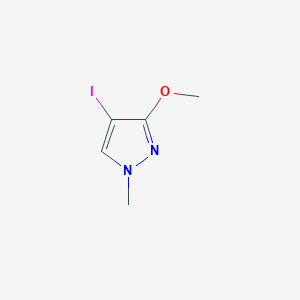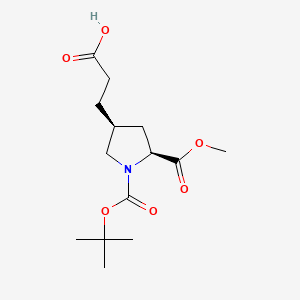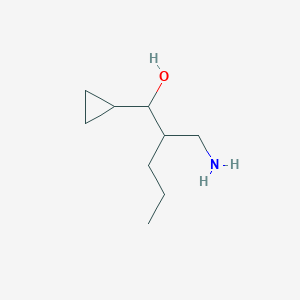
7,7-Difluorodecahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Difluorodecahydroisoquinoline is a fluorinated derivative of isoquinoline, a bicyclic compound consisting of a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluorodecahydroisoquinoline typically involves the fluorination of decahydroisoquinoline. One common method is the nucleophilic substitution of hydrogen atoms with fluorine atoms using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to obtain high-purity compounds suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 7,7-Difluorodecahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analogs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Fully saturated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7,7-Difluorodecahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 7,7-Difluorodecahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This results in the inhibition or modulation of the target’s activity, leading to the desired biological effects .
Comparison with Similar Compounds
- 7-Fluoro-4-chloroquinoline
- 6,7-Difluoro-5,8-dichloroquinoline
- 7-Fluoro-5,6,8-trichloroquinoline
Comparison: Compared to other fluorinated quinolines, 7,7-Difluorodecahydroisoquinoline is unique due to its fully saturated structure, which provides greater chemical stability and resistance to metabolic degradation. This makes it a promising candidate for applications requiring long-lasting and stable compounds .
Properties
Molecular Formula |
C9H15F2N |
|---|---|
Molecular Weight |
175.22 g/mol |
IUPAC Name |
7,7-difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-isoquinoline |
InChI |
InChI=1S/C9H15F2N/c10-9(11)3-1-7-2-4-12-6-8(7)5-9/h7-8,12H,1-6H2 |
InChI Key |
RWWBARAFFJQUGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2C1CCNC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13479350.png)






![4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13479388.png)

![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13479396.png)
